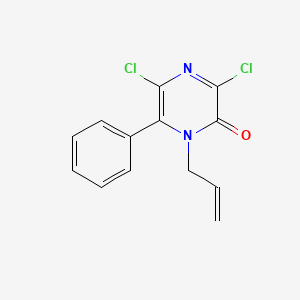![molecular formula C12H9ClN4O2 B11842594 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a pyrazole carboxylic acid group, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of 6-chloroimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate chlorinating agent under controlled conditions.
Alkylation: The 6-chloroimidazo[1,2-a]pyridine is then alkylated using a suitable alkylating agent to introduce the methyl group.
Pyrazole Formation: The alkylated product is reacted with hydrazine derivatives to form the pyrazole ring.
Carboxylation: Finally, the pyrazole derivative is carboxylated using carbon dioxide or a carboxylating agent to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 1H-pyrazole-3-carboxylic acid
- 2-Methylimidazo[1,2-a]pyridine
Comparison: 1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the imidazo[1,2-a]pyridine and pyrazole moieties. This dual structure imparts distinct chemical reactivity and biological activity compared to its individual components or similar compounds. For instance, while 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid may exhibit certain biological activities, the addition of the pyrazole ring enhances its pharmacological profile and broadens its application scope.
Propiedades
Fórmula molecular |
C12H9ClN4O2 |
|---|---|
Peso molecular |
276.68 g/mol |
Nombre IUPAC |
1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN4O2/c13-8-1-2-11-14-9(6-16(11)5-8)7-17-4-3-10(15-17)12(18)19/h1-6H,7H2,(H,18,19) |
Clave InChI |
WGZITWYMSUBLOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1Cl)CN3C=CC(=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


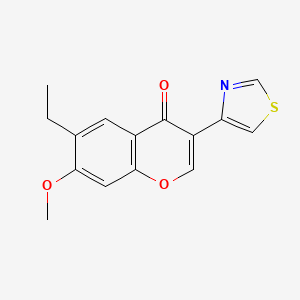
![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)
![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)
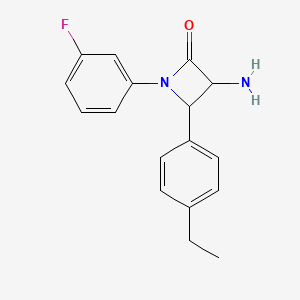





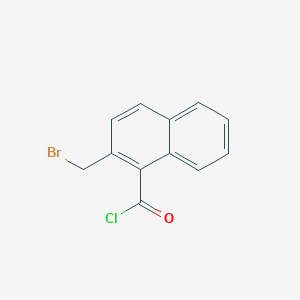
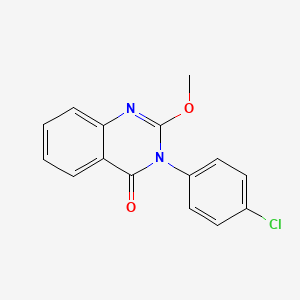
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)

